An In-depth Technical Guide to 3-Isoquinolinecarbonitrile: Synthesis, Properties, and Potential in Drug Discovery
An In-depth Technical Guide to 3-Isoquinolinecarbonitrile: Synthesis, Properties, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Isoquinolinecarbonitrile, a key heterocyclic nitrile, is a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its potential therapeutic applications. The document summarizes quantitative data in structured tables for ease of comparison and includes visual diagrams of synthetic workflows to facilitate understanding.
Chemical and Physical Properties
3-Isoquinolinecarbonitrile, with the CAS number 26947-41-1 , is a solid, nitrogen-containing heterocyclic compound.[1] Its core structure, an isoquinoline ring substituted with a nitrile group at the 3-position, makes it a versatile building block in the synthesis of more complex molecules. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Isoquinolinecarbonitrile
| Property | Value | Reference |
| CAS Number | 26947-41-1 | [1] |
| Molecular Formula | C₁₀H₆N₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Melting Point | 126-128 °C | [1] |
| Appearance | Solid | |
| SMILES | N#Cc1cc2ccccc2cn1 | [1] |
| InChI | 1S/C10H6N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H | [1] |
Synthesis of 3-Isoquinolinecarbonitrile
The synthesis of 3-Isoquinolinecarbonitrile can be achieved through several methods. Two common approaches are the palladium-catalyzed cyanation of a 3-haloisoquinoline and the dehydration of isoquinoline-3-carboxamide.
Palladium-Catalyzed Cyanation of 3-Bromoisoquinoline
This method involves the cross-coupling of 3-bromoisoquinoline with a cyanide source, catalyzed by a palladium complex. This approach is widely used for the synthesis of aryl nitriles due to its efficiency and functional group tolerance.[2]
Experimental Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with 3-bromoisoquinoline (1 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), a cyanide source like zinc cyanide (0.6 equivalents), and a solvent such as dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-Isoquinolinecarbonitrile.
Logical Workflow for Palladium-Catalyzed Cyanation:
References
- 1. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
